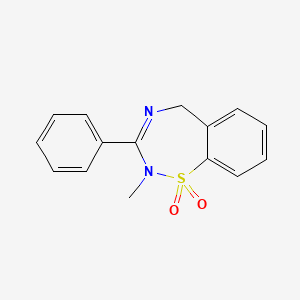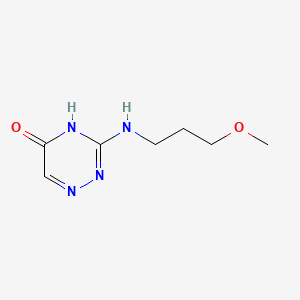![molecular formula C23H31ClN2O4 B13825636 1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-[2-(3-methoxyphenoxy)ethoxy]propan-2-ol](/img/structure/B13825636.png)
1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-[2-(3-methoxyphenoxy)ethoxy]propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-[2-(3-methoxyphenoxy)ethoxy]propan-2-ol is a complex organic compound that features a piperazine ring substituted with a chlorobenzyl group and a propanol chain linked to a methoxyphenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-[2-(3-methoxyphenoxy)ethoxy]propan-2-ol typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Chlorobenzyl Group: The piperazine ring is then reacted with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the chlorobenzyl group.
Attachment of the Propanol Chain: The intermediate product is further reacted with 3-(2-bromoethoxy)propan-1-ol to attach the propanol chain.
Introduction of the Methoxyphenoxy Group: Finally, the compound is reacted with 3-methoxyphenol under basic conditions to introduce the methoxyphenoxy group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-[2-(3-methoxyphenoxy)ethoxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorobenzyl group or to convert the hydroxyl group to a methyl group.
Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dechlorinated or methylated derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-[2-(3-methoxyphenoxy)ethoxy]propan-2-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Pharmacology: Research focuses on its interactions with various biological targets, including receptors and enzymes.
Chemistry: It is used as a building block in the synthesis of more complex molecules.
作用機序
The mechanism of action of 1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-[2-(3-methoxyphenoxy)ethoxy]propan-2-ol involves its interaction with specific molecular targets. These targets may include:
Receptors: The compound may bind to receptors in the central nervous system, modulating their activity.
Enzymes: It may inhibit or activate enzymes involved in metabolic pathways.
Pathways: The compound may influence signaling pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-[2-(4-methoxyphenoxy)ethoxy]propan-2-ol: Similar structure with a different position of the methoxy group.
1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-[2-(3-ethoxyphenoxy)ethoxy]propan-2-ol: Similar structure with an ethoxy group instead of a methoxy group.
Uniqueness
1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-[2-(3-methoxyphenoxy)ethoxy]propan-2-ol is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties and chemical reactivity compared to similar compounds.
特性
分子式 |
C23H31ClN2O4 |
|---|---|
分子量 |
435.0 g/mol |
IUPAC名 |
1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-3-[2-(3-methoxyphenoxy)ethoxy]propan-2-ol |
InChI |
InChI=1S/C23H31ClN2O4/c1-28-22-3-2-4-23(15-22)30-14-13-29-18-21(27)17-26-11-9-25(10-12-26)16-19-5-7-20(24)8-6-19/h2-8,15,21,27H,9-14,16-18H2,1H3 |
InChIキー |
YDRHHGWWKANBLI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC=C1)OCCOCC(CN2CCN(CC2)CC3=CC=C(C=C3)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


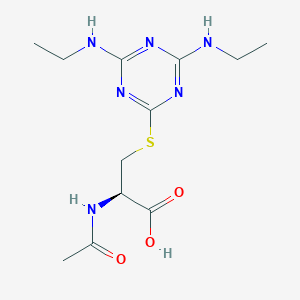

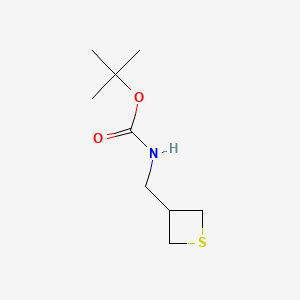
![tert-butyl N-[(1S,2R)-2-hydroxy-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl]carbamate](/img/structure/B13825560.png)
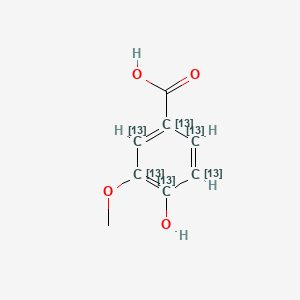


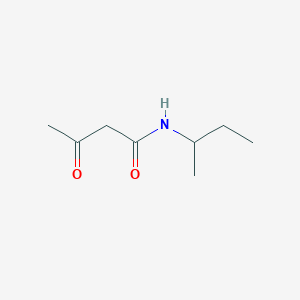
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one,5-(bromomethyl)-3',6'-dihydroxy-](/img/structure/B13825584.png)
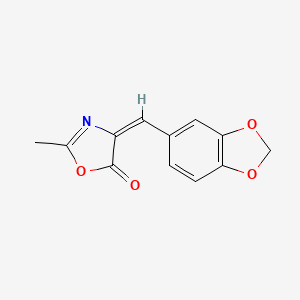
![2-O-benzyl 1-O-tert-butyl (3R)-3-[(2-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate](/img/structure/B13825591.png)
